(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide (R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide
Brand Name: Vulcanchem
CAS No.: 138079-59-1
VCID: VC0180843
InChI: InChI=1S/C24H28OP.HI/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20,25H,19H2,1-3H3;1H/q+1;/p-1/t20-;/m0./s1
SMILES: CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-]
Molecular Formula: C24H28IOP
Molecular Weight: 490.365

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide

CAS No.: 138079-59-1

Cat. No.: VC0180843

Molecular Formula: C24H28IOP

Molecular Weight: 490.365

* For research use only. Not for human or veterinary use.

(R)-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide - 138079-59-1

Specification

CAS No. 138079-59-1
Molecular Formula C24H28IOP
Molecular Weight 490.365
IUPAC Name [(2R)-3-hydroxy-2,3-dimethylbutyl]-triphenylphosphanium;iodide
Standard InChI InChI=1S/C24H28OP.HI/c1-20(24(2,3)25)19-26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-18,20,25H,19H2,1-3H3;1H/q+1;/p-1/t20-;/m0./s1
Standard InChI Key XAWZZXBEMHOOCA-BDQAORGHSA-M
SMILES CC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)O.[I-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator